1,4-Bis(bromomethyl)benzene

Description

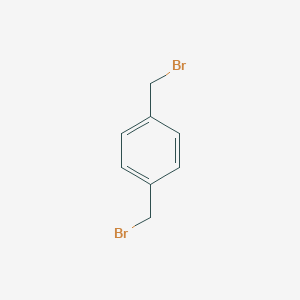

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZMSGOBSOCYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28499-23-2 | |

| Record name | Benzene, 1,4-bis(bromomethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28499-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6060767 | |

| Record name | 1,4-Bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | alpha,alpha'-Dibromo-p-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-24-5 | |

| Record name | 1,4-Bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(bromomethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dibromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(bromomethyl)benzene: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is a highly versatile crystalline solid organic compound. Its bifunctional nature, arising from the two bromomethyl groups attached to a central benzene (B151609) ring, makes it a crucial building block and crosslinking agent in a multitude of applications, including polymer chemistry, pharmaceutical synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key transformations.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[1][2] It is a corrosive and lachrymatory substance, necessitating careful handling in a well-ventilated area.[3][4] The compound hydrolyzes in water but is soluble in hot dioxane.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₈Br₂ | [4] |

| Molecular Weight | 263.96 g/mol | [3][4] |

| CAS Number | 623-24-5 | [4] |

| Appearance | White to beige crystalline powder | [2][3] |

| Melting Point | 143-146 °C | [3] |

| Boiling Point | 245 °C | [2][3] |

| Density | 1.8 - 2.012 g/cm³ | [2][3] |

| Solubility | Hydrolyzes in water; Soluble in hot dioxane (1g/10 mL) | [3][4] |

| Flash Point | 155-158°C/14mm | [2][3] |

| Refractive Index | 1.611 | [3] |

Table 2: Identification and Safety Information

| Identifier/Parameter | Value | References |

| IUPAC Name | This compound | [4] |

| Synonyms | α,α'-Dibromo-p-xylene, p-Xylylene dibromide | [4] |

| Hazard Statements | H314 (Causes severe skin burns and eye damage) | [3] |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 | [3] |

| Hazard Class | 8 (Corrosive) | [3] |

| Hazard Note | Corrosive/Lachrymatory | [3] |

Synthesis of this compound

The most common method for synthesizing this compound is through the radical bromination of p-xylene (B151628). This can be achieved using N-bromosuccinimide (NBS) with a radical initiator or by direct bromination with elemental bromine under UV irradiation.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This method utilizes NBS as the bromine source and benzoyl peroxide as a radical initiator.

Materials:

-

p-xylene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Round bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle/oil bath

-

Filtration apparatus

Procedure:

-

In a 250 mL round bottom flask, combine p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.[3]

-

Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.[3]

-

Fit the flask with a reflux condenser and heat the mixture to reflux at 70 °C for 12 hours.[3]

-

After the reaction is complete, cool the solution to room temperature. The solid succinimide (B58015) byproduct will precipitate.[3]

-

Remove the solid imide by filtration.[3]

-

Eliminate the solvent from the filtrate by distillation to yield the crude this compound as a pale yellow solid.[3] The product can be further purified by recrystallization. A reported yield for this method is 90%, with a melting point of 142-144 °C.[3]

Caption: Workflow for the synthesis of this compound using NBS.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two benzylic bromide functional groups. Benzylic halides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the resonance stabilization of the resulting carbocation intermediate in the SN1 pathway and the accessibility of the primary carbon in the SN2 pathway. This high reactivity makes it a valuable bifunctional electrophile for creating larger molecules and polymers.

Nucleophilic Substitution Reactions

This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form disubstituted p-xylene derivatives.

This reaction is fundamental in the synthesis of various ligands, catalysts, and pharmaceutical intermediates.

Experimental Protocol:

-

To a solution of this compound (1 mmol) in 10 mL of anhydrous acetonitrile, add potassium carbonate (3 mmol) and the desired secondary amine (2.2 mmol).

-

Heat the reaction mixture at reflux for 3 hours.

-

After cooling, dilute the mixture with 20 mL of water and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the corresponding 1,4-bis((dialkylamino)methyl)benzene derivative.

This compound can react with alkoxides or phenoxides to form bis-ethers, which are useful in the synthesis of macrocycles and polymers.

In drug development, this compound is used as a linker to "staple" peptides into a helical conformation by reacting with two cysteine residues.[5] This enhances their metabolic stability and cell permeability, which is particularly relevant in the development of p53-dependent cancer therapies.[5]

Polymerization Reactions

This compound serves as a key monomer in the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives, which are materials of great interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[6]

The Gilch route is a widely used method for preparing PPVs.[1] It involves the base-induced polymerization of 1,4-bis(halomethyl)benzene monomers. The bis(bromomethyl) derivative is often preferred as it gives substantially higher yields and better-defined polymers compared to the bis(chloromethyl) analogue.[1]

Experimental Protocol (General for Gilch Polymerization):

-

Dissolve the substituted this compound monomer in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add a solution of a strong base, typically potassium tert-butoxide in THF, to the stirred monomer solution over a period of about 1 hour.

-

Allow the mixture to warm to room temperature and stir for approximately 20 hours.

-

Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Caption: General workflow for Gilch polymerization to synthesize PPV.

Wittig and Wittig-Horner Reactions

This compound is a precursor for the synthesis of bis(phosphonium salts) and bis(phosphonate esters), which are the key reagents in Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. These reactions are powerful methods for converting aldehydes and ketones into alkenes and are used to synthesize stilbene (B7821643) derivatives and other conjugated molecules.[6]

Experimental Protocol:

-

Dissolve this compound in a suitable solvent like toluene (B28343) or acetonitrile.

-

Add two equivalents of triphenylphosphine.

-

Heat the mixture to reflux for several hours until the precipitation of the white solid bis(phosphonium salt) is complete.

-

Cool the mixture and collect the salt by filtration.

-

Wash the salt with the solvent and dry it under vacuum.

The resulting bis(phosphonium salt) can then be deprotonated with a strong base to form a bis-ylide, which can react with two equivalents of an aldehyde or ketone to form a stilbene-like molecule.

Caption: Logical flow from this compound to alkenes via the Wittig reaction.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a rigid aromatic core functionalized with two highly reactive benzylic bromide groups. Its utility spans from the creation of complex small molecules for pharmaceutical applications, such as stapled peptides, to the synthesis of advanced polymeric materials with tailored electronic and optical properties. The straightforward nature of its synthesis and its predictable, versatile reactivity in nucleophilic substitutions and polymerization reactions ensure its continued importance in both academic research and industrial development. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for any scientist working in these fields.

References

- 1. A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. lifechempharma.com [lifechempharma.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of α,α'-Dibromo-p-xylene from p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of α,α'-dibromo-p-xylene, a valuable building block in organic synthesis, from p-xylene (B151628). The primary focus of this document is on the free-radical bromination of the benzylic positions of p-xylene, a reliable method for obtaining the desired product.

Introduction

α,α'-Dibromo-p-xylene, also known as 1,4-bis(bromomethyl)benzene, is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.[1] Its bifunctional nature, with two reactive bromomethyl groups, allows for a wide range of subsequent chemical transformations. The most common and efficient method for its preparation involves the free-radical bromination of p-xylene, selectively targeting the methyl groups.

Reaction Pathway: Free-Radical Bromination

The synthesis of α,α'-dibromo-p-xylene from p-xylene is typically achieved through a free-radical chain reaction. This process involves the use of a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator, like benzoyl peroxide or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[1][2]

The reaction proceeds through the following key steps:

-

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals.

-

Propagation: These radicals react with NBS to generate a bromine radical. The bromine radical then abstracts a hydrogen atom from a methyl group of p-xylene to form a stable benzylic radical and hydrogen bromide. This benzylic radical then reacts with another molecule of NBS to yield the monobrominated product and a new bromine radical, which continues the chain reaction. The process is then repeated on the remaining methyl group to form the desired α,α'-dibromo-p-xylene.

-

Termination: The reaction is terminated by the combination of any two radical species.

It is crucial to use a non-polar solvent, such as carbon tetrachloride, to favor the radical pathway and avoid competing ionic reactions.[1]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of α,α'-dibromo-p-xylene using N-bromosuccinimide.

Materials:

-

p-xylene

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl4)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) with continuous stirring. The reaction is typically carried out for several hours.[1]

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.[1]

-

Remove the precipitated succinimide by filtration.

-

Wash the filtrate with water and then with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude α,α'-dibromo-p-xylene by recrystallization from a suitable solvent, such as ethanol, to obtain a white to light yellow crystalline solid.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of α,α'-dibromo-p-xylene from p-xylene using the NBS method.

| Parameter | Value | Reference |

| Reactants | ||

| p-xylene | 1.0 equivalent | [1] |

| N-bromosuccinimide (NBS) | 2.0 - 2.2 equivalents | [1] |

| Benzoyl Peroxide | Catalytic amount | [1] |

| Reaction Conditions | ||

| Solvent | Carbon Tetrachloride | [1] |

| Temperature | Reflux (~77 °C) | [1] |

| Reaction Time | Several hours | [1] |

| Product | ||

| Yield | Up to 90% | [1] |

| Melting Point | 145-147 °C |

Visualizations

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of α,α'-dibromo-p-xylene.

Diagram 2: Reaction Pathway

Caption: A simplified diagram showing the stepwise bromination of p-xylene to α,α'-dibromo-p-xylene.

Safety Considerations

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

-

N-bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Benzoyl peroxide is a strong oxidizing agent and can be explosive when dry. It should be handled with care and stored appropriately.

-

Bromine (if generated in situ) is highly corrosive and toxic.

It is imperative to consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis and to follow standard laboratory safety procedures.

Conclusion

The synthesis of α,α'-dibromo-p-xylene from p-xylene via free-radical bromination with N-bromosuccinimide is a well-established and efficient method. By carefully controlling the reaction conditions and following the detailed protocol provided in this guide, researchers can reliably produce high yields of the desired product for use in further synthetic applications.

References

Technical Guide: Spectral Analysis of 1,4-Bis(bromomethyl)benzene

CAS Registry Number: 623-24-5 Molecular Formula: C₈H₈Br₂ Molecular Weight: 263.96 g/mol

This document provides a comprehensive overview of the key spectral data for 1,4-Bis(bromomethyl)benzene, an important intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The following tables summarize the quantitative spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.37 | Singlet | 4H | Aromatic protons (Ar-H) |

| 4.48 | Singlet | 4H | Methylene protons (-CH₂Br) |

Solvent: CDCl₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 138.1 | Quaternary aromatic carbons (C-1, C-4) |

| 129.6 | Aromatic methine carbons (CH-2,3,5,6) |

| 33.0 | Methylene carbons (-CH₂Br) |

Solvent: CDCl₃[1]

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1625 | Weak | C=C Aromatic Ring Stretch |

| 1433 - 1456 | Weak-Medium | Aromatic Ring Vibrations |

| 1211 - 1221 | Strong | C-H in-plane bending |

| 738 - 766 | Strong | C-H out-of-plane bending (para-disubstituted) |

| 568 | Medium-Strong | C-Br Stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (Electron Ionization) Data

| m/z Ratio | Interpretation |

| 262, 264, 266 | Molecular ion peak cluster [M]⁺ (due to Br isotopes) |

| 183, 185 | Fragment ion [M-Br]⁺ |

| 104 | Base Peak, fragment ion [M-2Br]⁺ or tropylium-like ion |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy (typically 70 eV) to generate charged fragments.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the typical workflow for the comprehensive spectral characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 1,4-Bis(bromomethyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-bis(bromomethyl)benzene in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the available qualitative and semi-quantitative information and presents a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, with its aromatic benzene (B151609) ring and two bromomethyl groups, is a relatively nonpolar molecule. Therefore, it is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents and low solubility in highly polar solvents like water.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited. The following table summarizes the available information.

| Solvent | Temperature | Solubility | Citation |

| Dioxane | Hot | 1 g / 10 mL | [1][2][3][4][5] |

| Chloroform (B151607) | Not Specified | Soluble (used for recrystallization) | [4][6] |

| Ethanol (B145695) | Not Specified | Soluble (used for recrystallization) | [7] |

| Water | Not Specified | Insoluble/Hydrolyzes | [4][8][9] |

It is important to note that "hot" is a qualitative descriptor, and the exact temperature for the dioxane solubility is not specified. The use of chloroform and ethanol as recrystallization solvents implies that this compound has good solubility in these solvents at elevated temperatures and lower solubility at room temperature, allowing for crystal formation upon cooling. The compound is reported to be insoluble in and hydrolyzes in water[4][8][9].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Vials with airtight caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

Spectrophotometer (if using UV-Vis for analysis) or other suitable analytical instrument (e.g., HPLC, GC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood at a controlled temperature.

-

Once the solvent is fully evaporated, weigh the flask containing the dried residue of this compound.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the empty flask.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (molarity) using the determined mass or concentration of the solute and the known volume of the solvent.

-

-

Repeatability:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This technical guide provides a foundation for understanding and determining the solubility of this compound in organic solvents. For drug development and research applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems of interest.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. alpha,alpha'-Dibromo-p-xylene CAS#: 623-24-5 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. prepchem.com [prepchem.com]

- 7. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 8. This compound(623-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. lifechempharma.com [lifechempharma.com]

An In-depth Technical Guide to the Crystal Structure and Potential Polymorphism of 1,4-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystal structure of 1,4-bis(bromomethyl)benzene (also known as α,α'-dibromo-p-xylene or p-xylylene dibromide) and explores its potential for polymorphism. While only one crystal form has been extensively characterized in the literature, the prevalence of polymorphism in structurally related brominated aromatic compounds suggests that this compound may also exhibit multiple crystalline forms under different crystallization conditions.

This document details the crystallographic data of the known form, outlines experimental protocols for identifying and characterizing new polymorphs, and presents a logical workflow for such an investigation.

Known Crystal Structure of this compound

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[1] The molecule is located on an inversion center, meaning that the asymmetric unit contains only one half of the molecule.[1] The crystal packing is influenced by weak intermolecular Br⋯Br interactions, which connect the molecules into layers.[1]

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₈H₈Br₂ |

| Molecular Weight | 263.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.7424 (7) Å |

| b | 4.6275 (4) Å |

| c | 10.8189 (9) Å |

| β | 98.885 (1)° |

| Volume | 432.43 (6) ų |

| Z | 2 |

| Calculated Density (Dₓ) | 2.027 Mg m⁻³ |

| Temperature | 297 (2) K |

| Radiation | Mo Kα |

Potential for Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development and materials science, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. While only one polymorph of this compound is well-documented, studies on closely related compounds, such as 1,4-dibromo-2,5-bis(bromomethyl)benzene (B1298649), have revealed the existence of multiple polymorphs.[2] This strongly suggests that a systematic investigation into the crystallization of this compound could yield new polymorphic forms.

The study of 1,4-dibromo-2,5-bis(bromomethyl)benzene demonstrated that two polymorphs, a triclinic form (Form I) and a monoclinic form (Form II), could be obtained and were found to be enantiotropically related, with a transition temperature of approximately 135 °C.[2] The thermodynamically stable form at room temperature was determined through solvent-mediated conversion experiments.[2] Such a relationship between polymorphs could potentially exist for this compound as well.

Experimental Protocols for Polymorph Screening and Characterization

A thorough investigation into the polymorphism of this compound would involve a systematic polymorph screen followed by detailed characterization of any new forms discovered. The following experimental protocols are based on established methodologies for studying polymorphism in similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of p-xylene (B151628) using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide.[3]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-xylene in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Reflux the mixture for several hours at a temperature of approximately 70 °C.

-

After the reaction is complete, cool the solution to room temperature.

-

The solid succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as chloroform.

Another established method involves the direct bromination of p-xylene with elemental bromine under photochemical irradiation.[4]

Protocol:

-

Dissolve p-xylene in a dry, inert solvent like carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.

-

Heat the solution to reflux and add elemental bromine dropwise while irradiating the mixture with a photolamp (e.g., a 500-watt lamp).

-

The rate of bromine addition should be controlled to maintain a nearly colorless reflux.

-

After the addition is complete, continue refluxing and irradiating for a few more hours.

-

Wash the cooled solution with water and a dilute solution of sodium bicarbonate, then dry it over a suitable drying agent (e.g., magnesium sulfate).

-

Evaporate the solvent in vacuo, and purify the resulting solid by recrystallization.

Polymorph Screening through Recrystallization

Systematic recrystallization from a variety of solvents with different polarities and hydrogen bonding capabilities is a primary method for discovering new polymorphs.

Protocol:

-

Prepare saturated solutions of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, chloroform, and mixtures thereof) at elevated temperatures.

-

Allow the solutions to cool slowly to room temperature.

-

If no crystals form, induce crystallization by scratching the inner surface of the container or by adding a seed crystal (if available).

-

Alternatively, allow the solvent to evaporate slowly at a constant temperature.

-

Collect the resulting crystals by filtration and dry them under vacuum.

-

Analyze the crystals from each experiment using techniques such as X-ray powder diffraction (XRPD) and microscopy to identify different crystal habits, which may indicate different polymorphs.

Single-Crystal X-ray Diffraction (SC-XRD)

For any new crystal forms identified, single-crystal X-ray diffraction is the definitive method for determining the crystal structure.

Protocol:

-

Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Process the collected data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or other structure solution programs.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are essential for characterizing the thermal properties of polymorphs, including their melting points, transition temperatures, and thermal stability.

DSC Protocol:

-

Accurately weigh a small sample (typically 1-5 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature to identify melting endotherms, solid-solid transitions, and crystallization exotherms.

-

For studying the thermodynamic relationship between polymorphs, perform heating-rate dependent measurements.

TGA Protocol:

-

Place a slightly larger sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature to determine the onset of decomposition and identify any mass loss events.

Conclusion

While the existence of only one crystal form of this compound is currently confirmed in the scientific literature, the prevalence of polymorphism in analogous brominated aromatic compounds provides a strong rationale for a systematic investigation into its potential for multiple crystalline forms. The experimental protocols outlined in this guide offer a robust framework for researchers to undertake such a study. The discovery and characterization of new polymorphs of this compound would be of significant interest to the fields of materials science and pharmaceutical development, potentially enabling the tuning of its solid-state properties for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. repository.brynmawr.edu [repository.brynmawr.edu]

An In-depth Technical Guide to the Reactions of 1,4-Bis(bromomethyl)benzene with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the reactivity of 1,4-bis(bromomethyl)benzene, a versatile bifunctional electrophile, with a range of nucleophiles. It details reaction mechanisms, experimental protocols, and applications in the synthesis of small molecules and polymers.

Introduction: The Versatility of this compound

This compound, also known as α,α'-dibromo-p-xylene, is a valuable reagent in organic synthesis.[1][2][3] Its structure, featuring a central benzene (B151609) ring flanked by two bromomethyl groups, makes it an excellent building block for creating larger, symmetrical molecules and polymers. The key to its reactivity lies in the benzylic position of the bromine atoms. The carbon-bromine bond is activated by the adjacent benzene ring, making the benzylic carbons highly susceptible to attack by nucleophiles. This reactivity allows for the facile introduction of a p-xylylene moiety into a wide array of molecular architectures.

The primary reaction pathway for this compound is nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. This allows for the displacement of the bromide leaving groups by a diverse range of nucleophiles, including those based on nitrogen, oxygen, sulfur, carbon, and phosphorus. Its bifunctional nature enables it to act as a cross-linker or as a monomer in step-growth polymerization reactions.

Core Reaction Mechanism: Nucleophilic Substitution

The reactions of this compound are dominated by the S(_N)2 (Substitution, Nucleophilic, Bimolecular) mechanism. The benzylic carbons are primary and sterically accessible, favoring a concerted, single-step reaction.

Key features of the S(_N)2 reaction with this compound include:

-

Backside Attack: The incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group.[4]

-

Inversion of Configuration: If the benzylic carbon were chiral, the reaction would proceed with an inversion of stereochemistry.

-

Bimolecular Rate Law: The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

While the S(_N)2 pathway is predominant, an S(_N)1 mechanism, which involves the formation of a resonance-stabilized benzylic carbocation intermediate, can occur under specific conditions, such as with weak nucleophiles in polar protic solvents.[4]

Caption: General SN2 mechanism for the reaction of a nucleophile with this compound.

Reactions with Various Nucleophiles

The versatility of this compound is demonstrated by its reactivity with a wide range of nucleophiles.

Nitrogen Nucleophiles (Amines)

Reactions with primary or secondary amines lead to the formation of N-benzylated products. The use of a diamine can lead to the formation of macrocycles or polymers.

| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ammonia (excess) | 1,4-Bis(aminomethyl)benzene | - | - | - | - | [5] |

| Primary Amine (R-NH₂) | 1,4-Bis((alkylamino)methyl)benzene | Various | RT - Reflux | - | Good | [6] |

| o-Phenylenediamine (B120857) | Dibenzo[b,f][1][6]diazepine derivative | Ethanol (B145695) | Reflux | 4-6 | - | [7] |

Experimental Protocol: Reaction with o-Phenylenediamine [7]

-

Setup: To a solution of o-phenylenediamine (1.0 eq) in anhydrous ethanol in a round-bottom flask, add triethylamine (B128534) (2.2 eq).

-

Stirring: Stir the mixture at room temperature for 15 minutes.

-

Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous ethanol to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion (typically 4-6 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily with this compound to form stable thioether linkages.[8][9] This reaction is often carried out under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylbenzenethiol | HBr/AcOH (for bromomethylation) | Acetic Acid | RT | - | High | [8][10] |

| 2-Aminothiophenol (B119425) | K₂CO₃ | DMF | 80 | 8-12 | - | [7] |

| 4,4'-Thiodibenzenethiol | K₂CO₃ | Acetone | Reflux | 12 | >90 | [9] |

Experimental Protocol: Reaction with 2-Aminothiophenol [7]

-

Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Base Addition: Add potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

-

Reagent Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

-

Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. Recrystallize if necessary.

Carbon Nucleophiles (Cyanide)

The reaction with cyanide ions is a powerful method for carbon-carbon bond formation, leading to the synthesis of 1,4-phenylenediacetonitrile. This dinitrile is a valuable intermediate that can be further hydrolyzed to a dicarboxylic acid or reduced to a diamine.

| Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium Cyanide (NaCN) | DMSO | 90 | 2 | 87 | [11] |

| Potassium Cyanide (KCN) | Ethanol | Reflux | - | Good | [12] |

Experimental Protocol: Nucleophilic Displacement with Sodium Cyanide [11]

-

Setup: Dissolve this compound (1.0 equiv) in Dimethyl sulfoxide (B87167) (DMSO).

-

Reagent Addition: Add a solution of sodium cyanide (1.8 equiv) in DMSO via a dropping funnel.

-

Reaction: Heat the resulting solution to 90 °C for 2 hours.

-

Workup: Allow the solution to cool to room temperature and pour it into a large volume of ice water.

-

Extraction: Extract the aqueous mixture with ether.

-

Purification: Dry the combined organic layers over sodium sulfate (B86663) and concentrate in vacuo to yield the product. Note: Due to the high toxicity of cyanide, all glassware must be decontaminated with bleach, and appropriate safety precautions must be strictly followed.[11]

Application in Polymer Synthesis

Due to its two reactive sites, this compound is an ideal monomer for synthesizing polymers via step-growth polymerization. When reacted with a bifunctional nucleophile (Nu-R-Nu), it forms linear polymer chains. This method is used to produce a variety of functional polymers, including polyethers, polythioethers, and polyamines.

References

- 1. This compound | 623-24-5 | FB00219 [biosynth.com]

- 2. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]

- 3. This compound | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]

- 5. youtube.com [youtube.com]

- 6. This compound [ziuma.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Safety and Handling of α,α'-Dibromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for α,α'-Dibromo-p-xylene (CAS No. 623-24-5), a versatile reagent in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative.

Hazard Identification and Classification

α,α'-Dibromo-p-xylene is a potent lachrymator and corrosive substance that can cause severe tissue damage upon contact.[1] It is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[2][3]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled.[4][5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4][5][6][7][8] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][7] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[4][5] |

Source: Multiple Safety Data Sheets

Physical and Chemical Properties

Understanding the physical and chemical properties of α,α'-Dibromo-p-xylene is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₈H₈Br₂[10] |

| Molecular Weight | 263.96 g/mol [7][8][10] |

| Appearance | White to light yellow crystalline powder.[1][2][8] |

| Melting Point | 143-145 °C (lit.)[6][7] |

| Boiling Point | 245 °C (lit.)[6][7] |

| Solubility | Soluble in dioxane (hot), hydrolyzes in water.[8][11] |

| Synonyms | 1,4-Bis(bromomethyl)benzene, p-Xylylene dibromide.[4][5][6] |

Toxicological Information

Mechanism of Toxicity

As a benzylic halide, α,α'-Dibromo-p-xylene is a reactive alkylating agent. Its lachrymatory and corrosive effects are believed to stem from its ability to react with nucleophilic functional groups (e.g., sulfhydryl, amino, hydroxyl groups) present in biological macromolecules such as proteins and nucleic acids. This indiscriminate alkylation can lead to enzyme inactivation, disruption of cellular membranes, and initiation of inflammatory responses, resulting in tissue damage and irritation.

Caption: Postulated mechanism of α,α'-Dibromo-p-xylene toxicity.

Experimental Protocols and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is mandatory. The following table outlines the minimum requirements.

Table 3: Required Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN166[9][12] |

| Skin | Nitrile rubber gloves (minimum 0.11 mm thickness), a chemically resistant lab coat, and full-body protection for large quantities. | EN 374[9] |

| Respiratory | A NIOSH-approved full-face respirator with cartridges for organic vapors and particulates (e.g., OV/AG/P99 or ABEK-P2).[9][12] | NIOSH (US) or CEN (EU)[9] |

Safe Handling Workflow

All work with α,α'-Dibromo-p-xylene must be conducted within a certified chemical fume hood to ensure adequate ventilation and to avoid inhalation of its dust or vapors.

Caption: Workflow for the safe handling of α,α'-Dibromo-p-xylene.

Representative Experimental Protocol: Synthesis of α,α'-Dibromo-p-xylene

This protocol is adapted from established procedures for benzylic bromination and should be performed with strict adherence to the safety measures outlined in this guide.[2]

Objective: To synthesize α,α'-Dibromo-p-xylene from p-xylene (B151628).

Materials:

-

p-Xylene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) - Caution: potential for explosion if not handled correctly.

-

Carbon tetrachloride (CCl₄) - Caution: toxic and carcinogenic.

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation: In a certified chemical fume hood, equip a 250 mL round bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging the Flask: Add p-xylene (e.g., 5 mL, 40.78 mmol) and carbon tetrachloride (70 mL) to the flask.[2]

-

Initiation: Begin stirring and heating the mixture in an oil bath.

-

Addition of Reagents: Sequentially add N-bromosuccinimide (e.g., 29.86 g, 167.80 mmol) and benzoyl peroxide (e.g., 5.83 g, 24.08 mmol) to the flask.[2]

-

Reaction: Reflux the reaction mixture at approximately 70 °C for 12 hours.[2]

-

Workup:

-

Cool the reaction mixture to room temperature. A solid (succinimide) will precipitate.

-

Filter the mixture to remove the solid precipitate.

-

The filtrate, containing the product, should be handled with care.

-

-

Purification:

-

Remove the solvent from the filtrate via rotary evaporation under reduced pressure.

-

The resulting solid can be further purified by recrystallization from ethanol, benzene, or chloroform.[2]

-

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9][12][13] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12][13] |

Accidental Release Measures

-

Minor Spills:

-

Major Spills:

-

Evacuate the laboratory and alert emergency personnel.

-

Prevent the spill from entering drains or waterways.[9]

-

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[12][13] The container should be kept tightly closed. Store in a corrosives-compatible area.

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[13] Do not mix with other waste streams. Contaminated containers should be treated as the product itself.[9]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for α,α'-Dibromo-p-xylene. It is not a substitute for a thorough risk assessment and adherence to institutional safety policies. Always consult the most recent Safety Data Sheet (SDS) before use.

References

- 1. alpha,alpha'-Dibromo-p-xylene - Hazardous Agents | Haz-Map [haz-map.com]

- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]

- 5. alpha,alpha'-Dibromo-p-xylene | 623-24-5 | TCI AMERICA [tcichemicals.com]

- 6. a,a -Dibromo-p-xylene 97 623-24-5 [sigmaaldrich.com]

- 7. a,a -Dibromo-p-xylene 97 623-24-5 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,4-bis(bromomethyl)benzene (also known as α,α'-dibromo-p-xylene). Due to a lack of publicly available, specific thermal analysis data for this compound, this document synthesizes known physicochemical properties, proposes a hypothetical thermal decomposition pathway based on established chemical principles and data from analogous compounds, and outlines detailed experimental protocols for conducting rigorous thermal analysis. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling safer handling and a deeper understanding of its behavior at elevated temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈Br₂ | [1] |

| Molecular Weight | 263.96 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 143-145 °C | [1][2] |

| Boiling Point | 245 °C | [1] |

| C-Br Bond Dissociation Energy | ~255 kJ/mol (based on benzyl (B1604629) bromide) | [3][4] |

Hypothetical Thermal Decomposition Profile

In the absence of specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound, a hypothetical thermal profile is proposed based on the known properties of the molecule and the behavior of similar brominated aromatic compounds.

Predicted Thermal Behavior

It is anticipated that this compound will be stable up to its melting point. Decomposition is likely to initiate at temperatures significantly above its boiling point, likely in the range of 300-400°C. The primary initial step in the decomposition is expected to be the homolytic cleavage of the carbon-bromine bond, which has a dissociation energy of approximately 255 kJ/mol.[3][4] This will generate benzyl-type radicals.

Subsequent decomposition is expected to be complex, involving a series of radical chain reactions, elimination of HBr, and eventual fragmentation of the benzene (B151609) ring at higher temperatures. The major decomposition products are predicted to be hydrogen bromide, carbon oxides, and a mixture of brominated and non-brominated organic compounds.[4]

Proposed Decomposition Pathway

A plausible thermal decomposition pathway for this compound is outlined below. This pathway is hypothesized based on the principles of radical chemistry and the known thermal behavior of related compounds.

References

- 1. α,α′-二溴-对二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alpha,alpha'-Dibromo-p-xylene | 623-24-5 [chemicalbook.com]

- 3. Substituent effects on the benzylic bond dissociation enthalpy in benzyl bromides (C–Br) and tert-butylbenzenes (C–CH3): a gas phase thermolysis and liquid phase photoacoustic study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Bis(bromomethyl)benzene, a key reagent and building block in organic synthesis and materials science. The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Molecular Structure

This compound, also known as α,α'-dibromo-p-xylene, possesses a simple, symmetrical structure that gives rise to distinct and readily interpretable spectroscopic signatures.

Chemical Structure:

Where Ph represents a para-substituted benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

The proton NMR spectrum of this compound is characterized by two distinct signals, corresponding to the benzylic protons and the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.48 | Singlet | 4H | -CH₂Br |

| ~7.37 | Singlet | 4H | Ar-H |

Solvent: CDCl₃[1]

The carbon NMR spectrum is similarly simple, showing two signals for the two unique carbon environments in the molecule.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~33.0 | -CH₂Br |

| ~129.6 | Ar-CH |

| ~138.1 | Ar-C (quaternary) |

Solvent: CDCl₃[1]

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a solid sample like this compound.[2]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial. Ensure complete dissolution by gentle vortexing.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrumentation (¹H NMR):

-

Spectrometer: A 300 or 400 MHz NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) at δ 0.00.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Acquisition time: 2-4 s

-

-

-

Instrumentation (¹³C NMR):

-

Spectrometer: A 75 or 100 MHz NMR spectrometer.

-

Internal Reference: The solvent peak of CDCl₃ at δ 77.16.[2]

-

Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Decoupling: Proton broadband decoupling

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound shows characteristic peaks for aromatic C-H bonds, C=C bonds of the benzene ring, and the C-Br bond.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2346 | Strong | C-H stretch (aromatic) |

| ~1456 | Weak | C=C stretch (aromatic ring) |

| ~1433 | Weak | C=C stretch (aromatic ring) |

| ~1221 | Strong | C-H in-plane bend |

| ~1211 | Strong | C-H in-plane bend |

| ~766 | Strong | C-H out-of-plane bend (para-substitution) |

| ~738 | Strong | C-Br stretch |

Technique: KBr pellet[1]

This protocol outlines the steps for preparing a potassium bromide (KBr) pellet for solid-sample IR analysis.

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 262, 264, 266 | Variable | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes) |

| 183, 185 | High | [M - Br]⁺ |

| 104 | High | [M - 2Br]⁺ (p-xylylene radical cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Technique: Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Instrumentation:

-

Gas Chromatograph: Equipped with an appropriate column (e.g., a non-polar capillary column).

-

Mass Spectrometer: An electron ionization (EI) mass spectrometer.

-

-

Data Acquisition:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation: The compound will be separated from the solvent and any impurities as it passes through the GC column.

-

Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI at 70 eV), and the resulting ions are separated and detected based on their m/z ratio.

-

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Molecular Architecture of 1,4-Bis(bromomethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 1,4-bis(bromomethyl)benzene, a key reagent in organic synthesis and precursor for various functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering precise structural data derived from single-crystal X-ray diffraction studies.

Molecular Structure and Geometry

This compound, with the chemical formula C₈H₈Br₂, consists of a central benzene (B151609) ring substituted at the para positions with two bromomethyl groups. The molecular structure has been determined with high precision using single-crystal X-ray crystallography. In the crystalline state, the molecule exhibits centrosymmetry, with the benzene ring being planar.

The key structural parameters, including bond lengths and angles, have been experimentally determined and are summarized in the table below. These values provide a foundational understanding of the molecule's steric and electronic properties, which are critical for predicting its reactivity and interaction with other molecules.

Quantitative Molecular Geometry Data

The following table summarizes the experimentally determined bond lengths and angles for this compound, obtained from the crystallographic study published in Acta Crystallographica Section E.

| Bond/Angle | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| C-Br | C4-Br1 | 1.965 (3) |

| C-C (ring) | C1-C2 | 1.378 (4) |

| C1-C3 | 1.381 (4) | |

| C2-C3 | 1.380 (4) | |

| C-C (exocyclic) | C1-C4 | 1.503 (4) |

| Bond Angles | ||

| C-C-C (ring) | C2-C1-C3 | 120.5 (3) |

| C1-C2-C3 | 119.5 (3) | |

| C1-C3-C2 | 120.0 (3) | |

| C(ring)-C-C(exo) | C2-C1-C4 | 120.1 (3) |

| C3-C1-C4 | 119.4 (3) | |

| C-C-Br | C1-C4-Br1 | 112.2 (2) |

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with atom numbering corresponding to the crystallographic data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was carried out using single-crystal X-ray diffraction. The following provides a detailed summary of the experimental methodology.

Crystal Growth: Single crystals of this compound suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in a suitable solvent.

Data Collection: A colorless, block-shaped crystal with dimensions of approximately 0.30 x 0.20 x 0.20 mm was mounted on a goniometer head. Data collection was performed on a Bruker SMART APEX CCD area-detector diffractometer. The crystal was kept at a constant temperature of 298(2) K during data collection. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used. A series of ω and φ scans were performed to collect a complete sphere of data.

Structure Solution and Refinement: The collected diffraction data were processed using the SAINT software package for integration of the diffraction profiles. An absorption correction was applied using the SADABS program. The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The final refinement converged to a low R-factor, indicating a high-quality structural model. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 601764.

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(p-phenylene vinylene) using 1,4-Bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene vinylene) (PPV) is a cornerstone conjugated polymer renowned for its electroluminescent and semiconducting properties. Its rigid-rod structure and extended π-conjugation make it a material of significant interest in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors. The Gilch polymerization route, a widely adopted method for synthesizing PPV and its derivatives, offers a straightforward approach to obtaining high molecular weight polymers. This application note provides a detailed protocol for the synthesis of PPV from 1,4-bis(bromomethyl)benzene via the Gilch route, along with relevant characterization data and a discussion of the underlying reaction mechanism. While unsubstituted PPV is notoriously insoluble, limiting its processability and detailed characterization, this document also presents data on soluble PPV derivatives to provide a comparative context for researchers.

Synthesis Pathway: The Gilch Polymerization

The Gilch polymerization is a step-growth condensation reaction that proceeds via a p-quinodimethane intermediate. The reaction is typically initiated by a strong base, such as potassium tert-butoxide, which promotes the 1,6-elimination of HBr from the this compound monomer. The resulting highly reactive p-quinodimethane species then undergoes a radical polymerization to form a precursor polymer, which subsequently eliminates the remaining bromine to yield the final conjugated poly(p-phenylene vinylene).[1][2]

Experimental Protocols

Materials and Equipment

-

This compound (≥98%)

-

Potassium tert-butoxide (≥98%)

-

Anhydrous tetrahydrofuran (B95107) (THF) or toluene

-

Schlenk flask and line

-

Magnetic stirrer and hotplate

-

Condenser

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Filtration apparatus (Büchner funnel)

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Anhydrous solvents are flammable and should be handled with care.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

Detailed Synthesis Protocol for Unsubstituted PPV

-

Reaction Setup: A 250 mL three-necked Schlenk flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is thoroughly dried and assembled under an inert atmosphere (N₂ or Ar).

-

Monomer Solution: In the Schlenk flask, dissolve 1.00 g (3.79 mmol) of this compound in 100 mL of anhydrous toluene.

-

Base Solution: In a separate dry flask under an inert atmosphere, dissolve 0.93 g (8.34 mmol, 2.2 equivalents) of potassium tert-butoxide in 50 mL of anhydrous THF.

-

Polymerization: Slowly add the potassium tert-butoxide solution to the stirred monomer solution at room temperature over a period of 30 minutes. The reaction mixture will typically turn yellow and become viscous as the polymerization proceeds. Allow the reaction to stir at room temperature for 12 hours.

-

Work-up and Purification:

-

Quench the reaction by adding 5 mL of methanol.

-

Pour the reaction mixture into 500 mL of methanol with vigorous stirring to precipitate the polymer.

-

Collect the yellow precipitate by filtration using a Büchner funnel.

-

Wash the polymer thoroughly with methanol to remove any unreacted monomer and salts.

-

Dry the resulting yellow powder under vacuum at 40 °C for 24 hours.

-

Data Presentation

The insolubility of unsubstituted PPV poses a significant challenge for characterization techniques such as Gel Permeation Chromatography (GPC) that require the polymer to be dissolved. Therefore, obtaining precise molecular weight data (Mn, Mw, PDI) for this material is not straightforward. The data presented below for unsubstituted PPV is often estimated from solid-state measurements or inferred from soluble precursor routes. For comparative purposes, typical data for a soluble PPV derivative, Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), synthesized under varying conditions are also provided.[3]

Table 1: Reaction Conditions and Properties of Synthesized PPV and a Soluble Derivative (MEH-PPV)

| Polymer | Monomer | Solvent | Temperature (°C) | Yield (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI | λmax (nm) |

| PPV | This compound | Toluene/THF | 25 | >90 | Insolublea | Insolublea | Insolublea | ~420-450b |

| MEH-PPV | 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | n-Pentane | 25 | 97 | 32 | - | - | ~500 |

| MEH-PPV | 2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene | Toluene | 55 | 65 | 397 | - | - | ~500 |